molecular formula C36H34BCuP2- B102699 Bis(triphenylphosphine)copper tetrahydroborate CAS No. 16903-61-0

Bis(triphenylphosphine)copper tetrahydroborate

Cat. No.: B102699
CAS No.: 16903-61-0
M. Wt: 603.0 g/mol
InChI Key: OIFZQKCJHVNBRA-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)copper tetrahydroborate ([Cu(PPh₃)₂]BH₄) is a copper(I) complex featuring two triphenylphosphine (PPh₃) ligands and a tetrahydroborate (BH₄⁻) counterion. Its structure involves a tetrahedral geometry around the Cu(I) center, with PPh₃ ligands occupying two coordination sites and the BH₄⁻ acting as a bidentate ligand or counterion depending on the solvent . This compound is notable for its role in organic reductions, such as converting acid chlorides to aldehydes , and exhibits unique dimerization behavior via dihydrogen bonding in the presence of proton donors .

Properties

CAS No.

16903-61-0

Molecular Formula

C36H34BCuP2-

Molecular Weight

603.0 g/mol

IUPAC Name

boranuide;copper;triphenylphosphane

InChI

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;

InChI Key

OIFZQKCJHVNBRA-UHFFFAOYSA-N

SMILES

[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]

Canonical SMILES

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]

Other CAS No.

34010-85-0

Pictograms

Irritant

Origin of Product

United States

Mechanism of Action

Target of Action

Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes.

Mode of Action

The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with this compound. This interaction results in the reduction of the carbonyl group to a methylene group.

Biochemical Pathways

The reduction of carbonyl compounds by this compound affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes.

Result of Action

The result of the action of this compound is the conversion of ketones and aldehydes to alkanes. This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.

Biological Activity

Bis(triphenylphosphine)copper tetrahydroborate, commonly referred to as bis(triphenylphosphine)copper(I) tetrahydroborate, is a significant organometallic compound utilized in various synthetic applications. This compound is notable for its biological activity, particularly in the context of organic synthesis and potential therapeutic applications. Its unique properties stem from the interaction of the copper(I) center with triphenylphosphine ligands and the tetrahydroborate anion.

Chemical Structure and Properties

The molecular formula of this compound is C36H34BCuP2\text{C}_{36}\text{H}_{34}\text{BCuP}_{2}, with a molecular weight of 603.0 g/mol. The structure consists of a central copper(I) ion coordinated to two triphenylphosphine ligands and a tetrahydroborate anion, resulting in a distorted tetrahedral geometry around the copper center. This steric bulk around the copper influences its reactivity and selectivity in reduction reactions.

The primary biological activity of this compound involves its role as a reducing agent. It selectively reduces carbonyl compounds (aldehydes and ketones) to their corresponding alcohols through a process that involves the conversion of p-toluenesulphonyl hydrazones to alkanes. The compound's mechanism can be summarized as follows:

  • Target Compounds : Aldehydes and ketones.
  • Mode of Action : Reduction via interaction with carbonyl groups.
  • Biochemical Pathways : Conversion leads to the formation of alkanes, influencing various metabolic pathways.
  • Environmental Sensitivity : The compound is sensitive to moisture and high temperatures, which can affect its stability and reactivity.

Applications in Organic Synthesis

This compound is widely used in organic synthesis due to its selective reducing properties:

  • Selective Reduction : Effective in reducing acid chlorides to aldehydes and aldehydes/ketones to alcohols.
  • Direct Reductive Amination : Utilized for reductive amination processes, allowing for the formation of amines from carbonyl compounds without affecting other functional groups such as chloro or nitro groups .
  • Synthesis of Metallaboranes : Acts as a precursor for metallaboranes, which exhibit interesting chemical properties due to their unique metal-borane interactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in various applications:

  • Carbonyl Compound Reduction : In a study by Fleet & Harding (1981), this compound demonstrated high stereoselectivity in reducing α,β-unsaturated aldehydes, showcasing its effectiveness in organic transformations.
  • Electrochemical Synthesis : Bott et al. (1998) explored the use of this compound in electrochemical reactions, revealing its capability to synthesize novel copper complexes with potential applications in catalysis.
  • Synthesis of Borophene : Recent research has utilized this compound as a boron source in synthesizing borophene structures, indicating its relevance in materials science .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Selective ReductionReduces carbonyls to alcohols; effective against acid chloridesFleet & Harding (1981)
Direct Reductive AminationForms amines from carbonyl compounds; chemoselectiveBhanushali et al. (2007)
Metallaborane SynthesisPrecursor for metallaboranes; unique metal-borane interactionsMeina & Morris (1985)
Electrochemical ReactionsSynthesizes novel copper complexesBott et al. (1998)

Comparison with Similar Compounds

Structural and Ligand Variations

Compound Ligands Counterion Geometry Key Structural Features
[Cu(PPh₃)₂]BH₄ 2 PPh₃ BH₄⁻ Tetrahedral BH₄⁻ acts as η² or η⁴ ligand; dimerizes via H-bonds
[Cu(L)(PPh₃)₂][BF₄] (L = thiophene-bipyridine) Bipyridine derivative + 2 PPh₃ BF₄⁻ Distorted tetrahedral Extended π-conjugation enhances luminescence
[Cu(dppm)₂][BH₄] Bis(diphenylphosphino)methane BH₄⁻ Binuclear Bridging dppm ligands; polymorphic structures
[Cu(PPh₃)₂][NO₃] 2 PPh₃ NO₃⁻ Tetrahedral Weaker Cu–P bonds (2.25–2.30 Å vs. 2.20 Å in [Cu(PPh₃)₂]BH₄)

Key Observations :

  • Counterion Effects : BH₄⁻ in [Cu(PPh₃)₂]BH₄ facilitates reductive applications, whereas BF₄⁻ in bipyridine complexes stabilizes charge-separated excited states for luminescence .
  • Ligand Rigidity : Bipyridine derivatives (e.g., thiophene- or furan-modified ligands) enhance π-conjugation, improving photophysical properties compared to pure PPh₃ systems .

Photophysical Properties

Compound Emission λ (nm) Quantum Yield (Φ) Stability in Solution
[Cu(PPh₃)₂]BH₄ N/A (non-emissive) Moderate; ligand exchange occurs
[Cu(L)(PPh₃)₂][BF₄] (L = thiophene-bipyridine) 550–600 0.15–0.25 High; rigid ligands reduce dissociation
[Cu(phen)(PPh₃)₂][PF₆] 480–520 0.08–0.12 Low; phenanthroline ligands prone to substitution

Key Observations :

  • Emission Behavior : [Cu(PPh₃)₂]BH₄ lacks room-temperature emission in solution due to weak metal-to-ligand charge transfer (MLCT) states, unlike bipyridine complexes with strong MLCT transitions .
  • Solid-State Luminescence : Doping [Cu(PPh₃)₂]BH₄ in polymer matrices can induce weak emission, but quantum yields remain lower than heteroleptic complexes .

Thermodynamic and Kinetic Stability

Compound Stability in Solution Ligand Exchange Rate Dimerization Tendency
[Cu(PPh₃)₂]BH₄ Moderate High High (via BH₄⁻ bridging)
[Cu(dppe)₂][Cl] (dppe = diphosphine) High Low None
[Cu(L)(PPh₃)₂][BF₄] (rigid L) High Low None

Key Observations :

  • Ligand Lability : PPh₃ ligands in [Cu(PPh₃)₂]BH₄ undergo rapid exchange, limiting catalytic reuse, whereas diphosphine or rigid bipyridine ligands improve stability .
  • Dimerization : Unique to BH₄⁻-containing complexes, dimerization via dihydrogen bonds alters reactivity (e.g., slower proton transfer in reductions) .

Key Observations :

  • Reductive Power : [Cu(PPh₃)₂]BH₄ outperforms nitrate or sulfate analogs in aldehyde synthesis due to BH₄⁻’s strong reducing capacity .
  • Catalytic Limitations : Polymorphism in binuclear BH₄⁻ complexes ([Cu(dppm)₂][BH₄]) complicates reproducibility .

Preparation Methods

Optimization of Reaction Conditions and Solvent Systems

While the conventional method is robust, subtle modifications in solvent systems and reaction scales can influence product quality and yield. The compound’s solubility profile—soluble in chloroform, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂), but insoluble in ether or ethanol—dictates solvent choices during synthesis and purification .

Key Considerations :

  • Temperature Control : The reaction proceeds at room temperature, avoiding exothermic decomposition of NaBH₄.

  • Scalability : Laboratory-scale preparations (1–10 g) maintain high yields, though industrial-scale synthesis may require adjusted stirring rates and solvent volumes to prevent agglomeration.

Purification Protocols and Recrystallization Methods

Post-synthesis purification is critical to obtaining high-purity bis(triphenylphosphine)copper tetrahydroborate. Recrystallization from specific solvent mixtures enhances crystallinity and removes residual triphenylphosphine or sodium borate impurities.

Recrystallization Methods :

  • Chloroform/Ether System :

    • Dissolving the crude product in warm chloroform followed by ether addition yields crystals with a melting point of 172–174°C (decomposition) .

  • Chloroform/Ethanol System :

    • Recrystallization from this mixture produces a product melting at 177°C (decomposition) .

  • Benzene/Ethanol Complex :

    • A stable 1:1 solvate with benzene forms upon recrystallization, exhibiting a higher decomposition temperature of 187°C .

Table 2: Recrystallization Solvents and Product Properties

Solvent SystemMelting Point (°C)Crystal FormStabilitySource
CHCl₃/ether172–174 (dec.)White needlesAir-stable
CHCl₃/ethanol177 (dec.)White powderHygroscopic
Benzene/ethanol187 (dec.)Solvate complexHighly stable

Analytical Techniques for Product Verification

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic and crystallographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Resonances for the tetrahydroborate (BH₄⁻) ligand appear as broad doublets (δ ≈ 1.26 ppm) .

    • ³¹P NMR : A singlet at −14.6 to −16.5 ppm confirms the equivalence of triphenylphosphine ligands .

  • X-ray Diffraction (XRD) :

    • Single-crystal XRD reveals a tetrahedral geometry around the copper center, with Cu–P bond distances of 2.28–2.30 Å and Cu–B distances of 2.10–2.15 Å .

  • Infrared (IR) Spectroscopy :

    • Stretching vibrations for BH₄⁻ (≈2450 cm⁻¹) and P–C aromatic bonds (≈1430 cm⁻¹) corroborate ligand coordination .

  • Elemental Analysis :

    • Carbon (64.88%), hydrogen (5.66%), and phosphorus (13.39%) contents align with theoretical values for C₃₆H₃₄BCuP₂ .

Table 3: Analytical Characterization Data

TechniqueKey DataSource
¹H NMRδ 1.26 (BH₄⁻), δ 7.11–7.33 (PPh₃)
³¹P NMR−14.6 to −16.5 ppm
XRDCu–P: 2.28–2.30 Å; Cu–B: 2.10–2.15 Å
Elemental AnalysisC: 64.88%; H: 5.66%; P: 13.39%

Q & A

Basic Question: What are the optimal synthetic conditions for Bis(triphenylphosphine)copper tetrahydroborate, and how does ligand stoichiometry influence yield?

Methodological Answer:
Synthesis typically involves reacting copper(I) precursors with triphenylphosphine (PPh₃) and tetrahydroborate under inert atmospheres (e.g., argon) to prevent oxidation. A 2:1 molar ratio of PPh₃ to copper is critical for stabilizing the Cu(I) center, as deviations lead to byproducts like polymeric copper hydrides. For example, hexameric triphenylphosphine copper(I) hydride (CAS 33636-93-0) forms under suboptimal ligand ratios . Low-temperature conditions (-20°C to 0°C) and anhydrous tetrahydrofuran (THF) are recommended to minimize decomposition .

Advanced Question: How can contradictions in reported solubility data for this compound be resolved?

Methodological Answer:
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) often arise from impurities or varying crystallinity. To address this, researchers should:

  • Use standardized purity checks (e.g., elemental analysis, NMR).
  • Employ controlled recrystallization from mixed solvents (e.g., THF/hexane).
  • Reference thermodynamic databases (e.g., IUPAC solubility guidelines) to validate experimental conditions .
    For instance, inconsistencies in THF solubility may stem from trace moisture, which hydrolyzes the tetrahydroborate ligand, altering solubility profiles .

Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ³¹P NMR identify ligand coordination shifts. For example, ³¹P NMR peaks near 15–20 ppm confirm PPh₃ binding to Cu(I) .
  • X-ray Crystallography: Resolves the hexameric structure (e.g., Cu₆ core with bridging hydrides) and confirms tetrahydroborate coordination geometry. Crystallographic data for related compounds (e.g., triphenylphosphoranylidene derivatives) provide comparative benchmarks .
  • IR Spectroscopy: B-H stretching frequencies (~2000–2200 cm⁻¹) confirm tetrahydroborate integrity .

Advanced Question: How does this compound mediate catalytic hydrogenation, and what mechanistic ambiguities exist?

Methodological Answer:
The compound acts as a pre-catalyst in transfer hydrogenation, where the Cu(I) center facilitates H₂ activation. Key mechanistic debates include:

  • Active Species: Whether monomeric or hexameric forms are catalytically active. Kinetic studies using in situ EXAFS or DFT calculations (e.g., referencing Pfaltz’s work on Cu-H clusters) can clarify this .
  • Ligand Role: PPh₃ may stabilize intermediates or participate in H₂ cleavage. Comparative studies with bulky phosphine ligands (e.g., tricyclohexylphosphine) show altered turnover frequencies .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:
The compound is air- and moisture-sensitive. Best practices include:

  • Storage at -20°C under argon in flame-dried glassware.
  • Avoidance of protic solvents (e.g., alcohols), which displace tetrahydroborate ligands.
  • Regular purity checks via TLC or NMR to detect decomposition (e.g., free PPh₃ or copper oxides) .

Advanced Question: How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Contradictions in Suzuki-Miyaura or Ullmann coupling efficiency often stem from:

  • Substrate Scope: Electron-deficient aryl halides react faster; steric hindrance in ortho-substituted substrates reduces yields.
  • Additive Effects: Cesium carbonate vs. potassium phosphate bases alter reaction pathways. Systematic screening (DoE methods) optimizes conditions .
  • Catalyst Loading: Sub-5 mol% loadings may underperform due to incomplete Cu(I) activation, while >10 mol% risks colloidal copper formation .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protection: Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of phosphine vapors.
  • Spill Management: Neutralize spills with damp sand; avoid water to prevent exothermic reactions .

Advanced Question: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) basis sets to map frontier orbitals (e.g., Cu-H bonding interactions).
  • Molecular Dynamics: Simulate solvent effects on hexamer stability in THF vs. DMSO.
  • Comparative Studies: Benchmark against crystallographic data (e.g., bond angles in tetraphenylborate analogs) to validate models .

Basic Question: How does the compound’s reactivity differ in protic vs. aprotic solvents?

Methodological Answer:

  • Aprotic Solvents (THF, DCM): Stabilize the Cu(I) center, enabling catalytic cycles.
  • Protic Solvents (MeOH, H₂O): Protonate tetrahydroborate, releasing H₂ and forming copper oxides. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with reaction rates .

Advanced Question: What strategies mitigate ligand dissociation during catalytic cycles?

Methodological Answer:

  • Ligand Design: Bulky substituents (e.g., tricyclohexylphosphine) reduce dissociation but may hinder substrate access.
  • Additives: Silver salts (e.g., AgBF₄) scavenge free phosphine, stabilizing the active Cu species.
  • Temperature Control: Lower temperatures (-30°C) slow ligand exchange, as shown in studies on analogous Cu-PPh₃ systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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